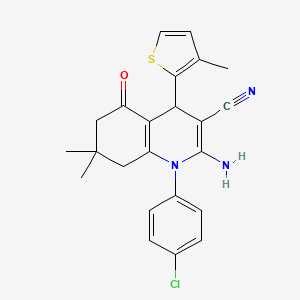

![molecular formula C25H32N2O2 B11541926 9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 3476-94-6](/img/structure/B11541926.png)

9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de hexahidroacridina, que es una estructura bicíclica, y está sustituido con un grupo dimetilamino en el anillo fenilo. La presencia de múltiples grupos metilo y el sustituyente dimetilamino contribuyen a su reactividad química y utilidad potencial en investigación e industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona generalmente involucra reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo de hexahidroacridina a través de una reacción de ciclización. Esto se puede lograr haciendo reaccionar precursores apropiados en condiciones ácidas o básicas, a menudo involucrando catalizadores para facilitar la ciclización.

Por ejemplo, una ruta sintética típica podría involucrar la condensación de un benzaldehído sustituido con dimetilamino con una dicetona en presencia de una base como el etoxido de sodio. Luego, la mezcla de reacción se calienta para promover la ciclización, formando el núcleo de hexahidroacridina. Los pasos posteriores pueden incluir reacciones de metilación para introducir los grupos metilo en posiciones específicas en el anillo de acridina.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control sobre las condiciones de reacción y la implementación de principios de química verde para reducir el uso de reactivos y disolventes peligrosos.

Análisis De Reacciones Químicas

Tipos de reacciones

9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de acridina o los sustituyentes. El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.

Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleófila, permitiendo la introducción de diferentes sustituyentes. Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: KMnO₄ en medio ácido o básico, CrO₃ en ácido acético.

Reducción: NaBH₄ en metanol, LiAlH₄ en éter.

Sustitución: Haluros de alquilo en presencia de una base como NaOH o K₂CO₃.

Productos principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos alquilo o acilo, modificando las propiedades del compuesto.

Aplicaciones Científicas De Investigación

Química

En química, 9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas

Biología y medicina

En investigación biológica y médica, este compuesto ha mostrado promesa como una sonda fluorescente debido a su capacidad de emitir luz al ser excitado. Esta propiedad lo hace útil para aplicaciones de imagen y diagnóstico, como el seguimiento de la distribución de moléculas dentro de las células o los tejidos. Además, sus características estructurales sugieren potencial como un farmacóforo para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.

Industria

En la industria, la estabilidad y reactividad del compuesto lo hacen adecuado para su uso en el desarrollo de tintes, pigmentos y otros productos químicos especiales. Su capacidad de sufrir diversas modificaciones químicas permite la creación de materiales a medida con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona depende de su aplicación. Como sonda fluorescente, interactúa con la luz para emitir fluorescencia, que se puede detectar y medir. En aplicaciones potenciales de fármacos, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, para modular su actividad. Las vías exactas involucradas dependerían del contexto biológico específico y la naturaleza de las interacciones.

Comparación Con Compuestos Similares

Compuestos similares

9-fenilacridina: Carece de las sustituciones dimetilamino y tetrametil, lo que resulta en diferentes propiedades químicas y reactividad.

9-(4-metoxifenil)acridina:

3,6-dimetilacridina: Estructura central similar pero menos grupos metilo, lo que lleva a diferencias en los efectos estéricos y electrónicos.

Unicidad

9-[4-(dimetilamino)fenil]-3,3,6,6-tetrametil-3,4,6,7,9,10-hexahidroacridina-1,8(2H,5H)-diona es única debido a su combinación de un núcleo de hexahidroacridina con múltiples grupos metilo y un sustituyente dimetilamino. Esta disposición específica de grupos funcionales confiere una reactividad química distinta y un potencial para diversas aplicaciones en investigación e industria.

Propiedades

Número CAS |

3476-94-6 |

|---|---|

Fórmula molecular |

C25H32N2O2 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C25H32N2O2/c1-24(2)11-17-22(19(28)13-24)21(15-7-9-16(10-8-15)27(5)6)23-18(26-17)12-25(3,4)14-20(23)29/h7-10,21,26H,11-14H2,1-6H3 |

Clave InChI |

UPWDRMNSCSOBKI-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)

![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)

![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide](/img/structure/B11541856.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541862.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)

![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11541882.png)

![N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11541888.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)

![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)

![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)